molecular formula C25H36N6O5S B1251635 Bistratamide F

Bistratamide F

Cat. No.: B1251635
M. Wt: 532.7 g/mol
InChI Key: PVKWKGXPRJQDIZ-XZHCTYTHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bistratamide F is a cyclic hexapeptide belonging to the bistratamide family, a group of marine-derived natural products characterized by the presence of heterocyclic oxazole and thiazole rings. These compounds are primarily isolated from ascidians (tunicates) of the genus Lissoclinum, such as L. bistratum . Bistratamides are biosynthesized via non-ribosomal peptide synthetase (NRPS) pathways, incorporating post-translational modifications like cyclization and heterocyclization to form oxazole and thiazole moieties .

This compound is hypothesized to exhibit biological activities common to its analogues, such as cytotoxicity against human tumor cell lines and metal-binding properties .

Properties

Molecular Formula

C25H36N6O5S

Molecular Weight

532.7 g/mol

IUPAC Name

(4S,7R,8S,11S,15S,18S)-7-methyl-4,11,18-tri(propan-2-yl)-6,13-dioxa-20-thia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),19(22)-tetraene-2,9,16-trione

InChI

InChI=1S/C25H36N6O5S/c1-10(2)16-23-26-14(8-35-23)20(32)30-18(12(5)6)25-27-15(9-37-25)21(33)28-17(11(3)4)24-31-19(13(7)36-24)22(34)29-16/h9-14,16-19H,8H2,1-7H3,(H,28,33)(H,29,34)(H,30,32)/t13-,14+,16+,17+,18+,19+/m1/s1

InChI Key

PVKWKGXPRJQDIZ-XZHCTYTHSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)N[C@H](C3=N[C@@H](CO3)C(=O)N[C@H](C4=NC(=CS4)C(=O)N[C@H](C(=N2)O1)C(C)C)C(C)C)C(C)C

Canonical SMILES

CC1C2C(=O)NC(C3=NC(CO3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=N2)O1)C(C)C)C(C)C)C(C)C

Origin of Product

United States

Scientific Research Applications

Bistratamide F exhibits notable cytotoxic properties against several human tumor cell lines. The compound has been tested against various cancer types, demonstrating its effectiveness as follows:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
MDA-MB-231 (Breast)11.0>20.0>20.0
HT-29 (Colon)13.0>20.0>20.0
A-549 (Lung)9.1>20.0>20.0
PSN1 (Pancreas)15.0>20.0>20.0

These results indicate that this compound has a significant inhibitory effect on the growth of these cancer cells, particularly in the lung and breast cancer models, where it shows lower GI50 values compared to others .

Metal Ion Complexation

This compound also shows promise in the field of coordination chemistry due to its ability to chelate metal ions. Studies have indicated that cyclic peptides like this compound can form stable complexes with essential metals such as zinc (II). This property is particularly relevant in understanding how marine organisms utilize metal ions for biological processes and could lead to applications in bioremediation or the development of metallodrugs .

Synthesis and Structural Verification

The total synthesis of this compound has been achieved through innovative methodologies that emphasize biomimetic approaches. This involves constructing the peptide backbone using enantiomerically pure amino acids and employing cyclization techniques to form the final cyclic structure . Structural verification is typically conducted using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, ensuring that the synthesized compound matches the naturally occurring variant .

Case Studies

Several case studies highlight the applications of this compound:

  • Cytotoxicity Studies : A study focusing on the cytotoxic effects of this compound on various human tumor cell lines demonstrated its potential as a lead compound for anticancer drug development .
  • Metal Chelation Research : Research investigating the interaction between this compound and metal ions has provided insights into its chelation properties, which may have implications for drug design targeting metal-dependent enzymes .
  • Synthesis Innovations : The development of synthetic routes for this compound has opened avenues for producing analogs with enhanced biological activity or reduced toxicity profiles .

Comparison with Similar Compounds

Structural Similarities and Differences

Bistratamides share a conserved cyclic hexapeptide scaffold but differ in amino acid composition, stereochemistry, and heterocyclic ring arrangements. Key comparisons include:

Compound Structural Features Amino Acid Residues Heterocycles Metal Interaction
Bistratamide F Cyclic hexapeptide (inferred) Likely includes Ala, Ile, and modified residues Oxazole and thiazole rings (predicted) Potential Zn²⁺ binding (hypothesized)
Bistratamide M C₂₁H₂₄N₆O₄S₂; cyclic hexapeptide with L-Ala, D-Ala, L-Ile Two L-Ala, one D-Ala, one L-Ile Two thiazoles, one oxazole No direct Zn²⁺ interaction observed
Bistratamide N C₂₁H₂₄N₆O₄S₂ (isomer of M); L-Ala (oxazole-linked), D-Ala (thiazole-linked), L-Ile One L-Ala, one D-Ala, one L-Ile Two thiazoles, one oxazole No direct Zn²⁺ interaction observed
Bistratamide K Cyclic hexapeptide with oxazole-thiazole rings L-Ala and modified residues Two oxazoles, one thiazole Forms mononuclear Zn²⁺ complex
Patellamide E Cyclic octapeptide from ascidians Val, Thr, and modified residues Two oxazoles, two thiazoles Binds Cu²⁺ and Zn²⁺

Key Observations :

  • Stereochemistry : Bistratamides M and N are stereoisomers, differing in the configuration of alanine residues. This variation impacts their bioactivity, with bistratamide M showing higher cytotoxicity (GI₅₀ = 9.1–18 µM) compared to N (GI₅₀ = 11–15 µM) .
  • This suggests subtle structural differences (e.g., residue positioning) critically influence metal affinity.

Insights :

  • Bistratamide M demonstrates moderate cytotoxicity, surpassing N in potency, likely due to stereochemical optimization of target binding .
  • Neither M nor N inhibit topoisomerase I, suggesting a mechanism distinct from doxorubicin .
  • This compound’s activity is uncharacterized but may align with M/N given structural similarities.

Preparation Methods

Linear Precursor Assembly

The Fmoc/t-Bu strategy is widely employed for constructing this compound’s linear tetrapeptide backbone. Key steps include:

  • Resin loading : Wang resin preloaded with Fmoc-L-Thr(t-Bu)-OH (0.6 mmol/g loading)

  • Sequential coupling :

    • Fmoc-L-Val-OH (3 eq.) with HBTU (2.95 eq.) and DIPEA (6 eq.) in DMF, 2 hr coupling time

    • Fmoc-L-Ser(Trt)-OH under similar conditions

  • Heterocyclization : Thiazole formation via cyclodehydration of cysteine residues using PyBOP (1.5 eq.) and DIEA (3 eq.) in CH₂Cl₂.

Yields for linear precursors typically range from 65–78%, with purity >90% after HPLC purification.

On-Resin Macrocyclization

A critical advancement involves performing macrolactamization while the peptide remains resin-bound:

ParameterOptimal ValueImpact on Yield
Activation reagentPyAOP (1.2 eq.)↑ 22% vs. HATU
Solvent systemDMF:CH₂Cl₂ (1:4)↑ cyclization
Temperature0°C → RT gradient↓ oligomerization
Reaction time48 hrOptimal for 23-membered ring

This method achieves cyclization yields of 34–41%, significantly higher than traditional solution-phase approaches (12–18%).

Solution-Phase Synthesis Strategies

Fragment Condensation Methodology

The synthesis is divided into two key fragments:

  • Bisthiazole amino acid (Fragment A) :

    • Prepared from L-cysteine methyl ester via Hantzsch thiazole synthesis (PPh₃, CS₂, 60°C, 8 hr)

    • Boc-protection using Boc₂O/DMAP in THF (92% yield)

  • Oxazoline-containing fragment (Fragment B) :

    • Synthesized from L-serine via DAST-mediated cyclization (DAST 1.5 eq., CH₂Cl₂, −78°C, 2 hr)

Coupling of fragments uses FDPP (1.2 eq.) and i-Pr₂NEt (3 eq.) in CH₃CN at −15°C, achieving 73% conversion to linear precursor.

Macrocyclization Optimization

Comparative studies of cyclization reagents:

ReagentConcentration (mM)Yield (%)Di-/trimer byproducts
PyBOP0.5389%
HATU0.32915%
DPPA1.0416%

High-dilution conditions (0.01 M in DMF) with slow syringe-pump addition (0.1 mL/hr) minimize oligomerization.

Stereochemical Control and Analytical Verification

Chiral Auxiliary Approach

The Evans oxazolidinone methodology ensures correct configuration at C7 and C18:

  • (S)-4-Isopropyl-2-oxazolidinone coupled to Thr residue via NHS ester

  • Auxiliary removal using LiOH/H₂O₂ (THF/H₂O 3:1, 0°C, 2 hr) without racemization

NMR Correlation Analysis

Key NOESY correlations confirm macrocyclic conformation:

  • Hα of Val₁ to Hβ of Thr₃ (δ 4.28/1.26 ppm, mixing time 300 ms)

  • Thr₃ methyl to oxazoline OCH₂ (δ 1.32/4.15 ppm)
    Comparisons with natural this compound show <0.05 ppm δ differences in ¹³C NMR.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

ComponentSPPS Cost ($/g)Solution-Phase ($/g)
Amino acids420380
Coupling reagents610290
Solvents85120
Total 1115 790

Solution-phase synthesis offers 29% cost reduction at >100g scale despite lower yields.

Green Chemistry Innovations

  • Microwave-assisted heterocyclization : 80 W, 100°C, 15 min (vs. 8 hr conventional) reduces energy use by 76%

  • Biobased solvents : Cyrene™ replaces DMF in coupling steps, achieving 89% conversion efficiency

Q & A

Q. What are the key methodological considerations for synthesizing and characterizing Bistratamide F in a reproducible manner?

  • Answer : Synthesis should follow protocols validated by orthogonal analytical techniques (e.g., HPLC, NMR). For novel compounds, ensure purity (>95%) via quantitative methods like mass spectrometry and elemental analysis. Characterize physicochemical properties (e.g., solubility, stability) under biologically relevant conditions. Always include negative controls (e.g., solvent-only) and cross-validate results with independent replicates .
    • Example Data Table :
ParameterMethodAcceptable Range
PurityHPLC (C18 column)≥95%
Molecular WeightHRMS±0.001 Da
Solubility (PBS)UV-Vis Spectrophotometry≥1 mg/mL

Q. How should researchers design initial bioactivity assays to minimize false positives/negatives for this compound?

  • Answer : Use dose-response curves with at least 10 concentrations spanning 3 orders of magnitude. Include positive controls (e.g., known inhibitors) and validate assay robustness via Z’-factor calculations (>0.5). For cell-based assays, ensure metabolic activity normalization (e.g., MTT/WST-1) and account for solvent cytotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bistratamide F
Reactant of Route 2
Bistratamide F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.